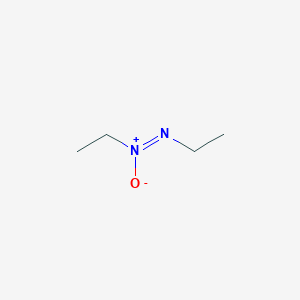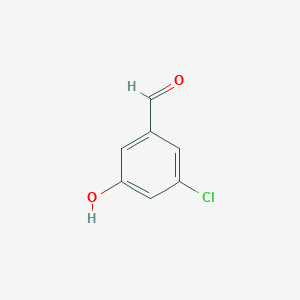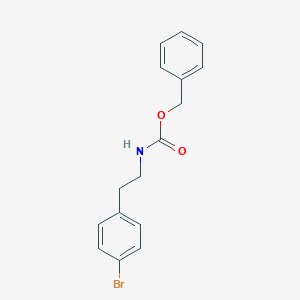
Benzyl 4-bromophenethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-bromophenethylcarbamate is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of organic chemistry. While the provided papers do not directly discuss Benzyl 4-bromophenethylcarbamate, they do provide insights into related compounds and reactions that can help infer some aspects of its chemistry.
Synthesis Analysis
The synthesis of related compounds often involves catalytic processes and the formation of carbon-heteroatom bonds. For instance, the enantioselective bromoaminocyclization of 2-benzofuranylmethyl N-tosylcarbamates is catalyzed by a chiral phosphine oxide-Sc(OTf)3 complex, leading to the formation of optically active spiro benzofuran oxazolidinones with high enantioselectivities . Similarly, the synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates from L-aspartic acid involves acid-catalyzed treatment with amines . These methods could potentially be adapted for the synthesis of Benzyl 4-bromophenethylcarbamate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to Benzyl 4-bromophenethylcarbamate can be characterized using techniques such as X-ray crystallography, vibrational spectroscopy, and DFT calculations. For example, the structure of 4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide was determined by single-crystal XRD and further confirmed by FT-IR and FT-Raman spectroscopy . These techniques could be employed to determine the molecular structure of Benzyl 4-bromophenethylcarbamate, providing insights into its stereochemistry and conformation.
Chemical Reactions Analysis
The reactivity of benzyl carbamates and related compounds can be quite diverse. Carbolithiation reactions of 1-aryl-1-alkenyl N,N-diisopropylcarbamates have been observed, leading to lithiated benzyl carbamates that can be trapped with different electrophiles . Additionally, the synthesis of substituted benzo[b]thiophenes involves a palladium-catalyzed intramolecular arene-alkene coupling . These reactions suggest that Benzyl 4-bromophenethylcarbamate could also participate in various chemical transformations, potentially leading to a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl carbamates and brominated aromatic compounds can be deduced from their structural features. For instance, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene indicate that such compounds can exhibit aggregation-induced emission (AIE) characteristics . The presence of a bromine atom can also influence the reactivity and interaction of the molecule with other chemical species, as seen in the synthesis of a new surfactant containing a bromophenyl group . These properties are crucial for understanding the behavior of Benzyl 4-bromophenethylcarbamate in different environments and could be useful for applications in material science and catalysis.
Wissenschaftliche Forschungsanwendungen
Analytical Methods Development
Benzyl 4-bromophenethylcarbamate, as a derivative of N-benzyl phenethylamines, has been a subject of interest in analytical chemistry. A study developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting and quantifying this compound (Poklis et al., 2014).
Inhibition of Cholinesterases
In the search for inhibitors of acetyl- and butyrylcholinesterase, a class of compounds including Benzyl 4-bromophenethylcarbamate was investigated. One study found that benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate was a potent AChE inhibitor, demonstrating the potential of these compounds in this domain (Kos et al., 2021).
Synthesis Methods
The synthesis of derivatives of benzyl 4-bromophenethylcarbamate and similar compounds has been a significant area of research. A study explored the synthesis of (prop-2-ynyloxy) benzene derivatives, including 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, showing potential antiurease and antibacterial effects (Batool et al., 2014).
Chemical Oscillations Study
Investigating chemical oscillations in reactions involving benzyl 4-bromophenethylcarbamate derivatives, a study observed transient oscillations in the bromination and oxidation of a related compound, 4-(N,N-dimethylamino) benzoic acid, by acidic bromate (Bell & Wang, 2015).
Environmental Impact and Degradation
Research on the environmental impact and degradation pathways of related bromophenols, like 4-bromophenol, provides insights into the behavior of benzyl 4-bromophenethylcarbamate in the environment. A study elucidated the electrodegradation intermediates, kinetics, and toxicity evolution of 4-bromophenol, which could be relevant to similar compounds (Xu et al., 2018).
Enzyme Inhibition and Anticholinergic Activities
Investigating benzyl bromides, a study synthesized benzyl bromides with Br and evaluated their effects on enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential pharmaceutical applications (Bayrak et al., 2019).
Molecular Electronics
In the field of molecular electronics, simple aryl bromides, including benzyl 4-bromophenethylcarbamate derivatives, have been used as building blocks for molecular wires, highlighting their significance in nanotechnology and electronics (Stuhr-Hansen et al., 2005).
Safety And Hazards
Benzyl 4-bromophenethylcarbamate is labeled with the signal word “Warning” and has the hazard statement H302 . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing), and P302 (if on skin, wash with plenty of soap and water) .
Eigenschaften
IUPAC Name |
benzyl N-[2-(4-bromophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUKEHNGQSSRHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-bromophenethylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

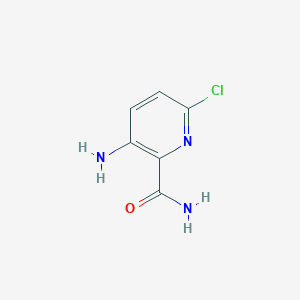
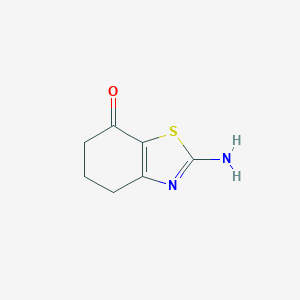
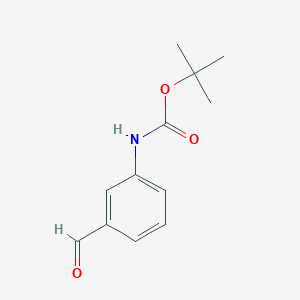
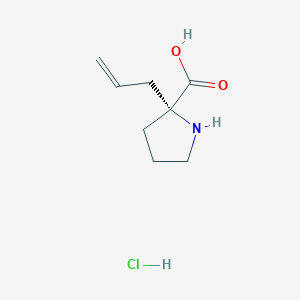
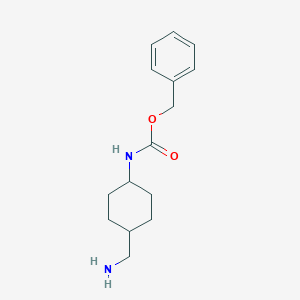
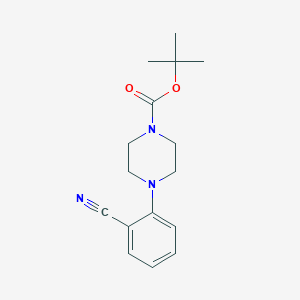
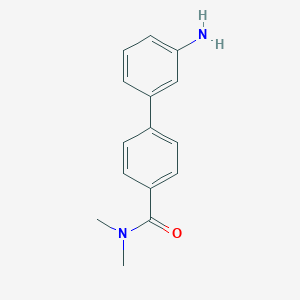
![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)
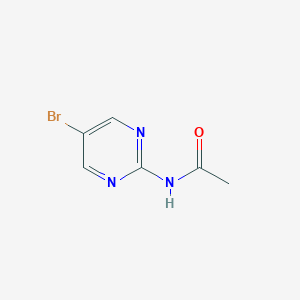
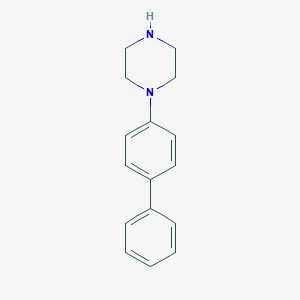
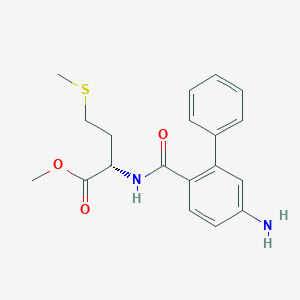
![Benzo[d][1,3]dioxol-4-ylmethanamine](/img/structure/B112153.png)
